- Preparation of boron compounds as immunoproteasome inhibitors, World Intellectual Property Organization, , ,
Cas no 936551-50-7 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester)
936551-50-7 structure
Product Name:3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
Número CAS:936551-50-7
MF:C10H17NO2
Megavatios:183.25
MDL:MFCD14525732
CID:2620349
PubChem ID:58077199
Update Time:2024-10-26
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Propiedades químicas y físicas
Nombre e identificación
-
- tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- N-boc-3,4-methanopyrrolidine
- 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine
- 3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- CID 58077199
- 1,1-Dimethylethyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (ACI)
- 2-Methyl-2-propanyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl 3-azabicyclo3.1.0hexane-3-carboxylate
- F88303
- SCHEMBL4224986
- PB48253
- tert-butyl3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Boc-3-azabicyclo[3.1.0]hexane
- MFCD14525732
- SY214498
- EN300-267845
- 936551-50-7
- PS-16036
-
- MDL: MFCD14525732
- Renchi: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3
- Clave inchi: GLWHHMBAMGJDAE-UHFFFAOYSA-N
- Sonrisas: O(C(C)(C)C)C(N1CC2CC2C1)=O
Atributos calculados
- Calidad precisa: 183.125928785g/mol
- Masa isotópica única: 183.125928785g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 222
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.5
- Xlogp3: 1.5
Propiedades experimentales
- Denso: 1.105±0.06 g/cm3(Predicted)
- Punto de ebullición: 240.0±9.0 °C(Predicted)
- PKA: -0.68±0.20(Predicted)
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM464016-100mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 100mg |
$106 | 2023-02-17 | |
| Chemenu | CM464016-250mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 250mg |
$108 | 2024-07-19 | |
| Chemenu | CM464016-500mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 500mg |
$232 | 2023-02-17 | |
| Chemenu | CM464016-1g |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 1g |
$173 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-100mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 100mg |
¥288.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-250mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 250mg |
¥448.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-1g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 1g |
¥777.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-5g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 5g |
¥2911.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-10g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 10g |
¥3840.00 | 2024-04-24 | |
| Enamine | EN300-267845-0.05g |
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 0.05g |
$42.0 | 2023-09-11 |
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 45 psi, 40 °C
Referencia
- Preparation of heteroaryl carboxamides as plasma kallikrein inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
Referencia
- ATM kinase inhibitors and compositions and methods of use thereof, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referencia
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as agents for treating cancer and metabolic disorders, United States, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of pyrimidine heterocyclic compounds as AKT inhibitors, China, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Heterocyclic compounds as KRAS G12D inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
Referencia
- Preparation of heterocyclic compounds as Delta-5 Desaturase inhibitors and methods of use, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 5 h, rt
Referencia
- Preparation of the heterocyclic compound with AKT kinase inhibitory activity and medical applications an anticancer agents, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
Referencia
- Preparation of pyridinyl hexahydrocyclopropapyrrolo imidazopyrimidinone compound and its application in treatment of Lp-PLA2-related disease, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
Referencia
- Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease, Journal of Medicinal Chemistry, 2021, 64(8), 5018-5036
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 h, rt
Referencia
- Process for preparation of tricyclic compound and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
Referencia
- Preparation of pyridine derivative for treating KDM5 pathway related disease, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referencia
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as antitumor and anti-diabetes agents, World Intellectual Property Organization, , ,
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Raw materials
- Di-tert-butyl dicarbonate
- 3-Benzyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.0]hexane hydrochloride
- 3-azabicyclo[3.1.0]hexane
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Preparation Products
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Literatura relevante
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos Piridinas Ácidos piperidinocarboxílicos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos Piridinas ácidos piperidinocarboxílicos y derivados Ácidos piperidinocarboxílicos
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